5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
Description
5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methylpyrazole moiety at the 5-position and a thiol (-SH) group at the 2-position. Its molecular formula is C₈H₁₀N₄OS (MW: 210.26 g/mol) . The compound is synthesized through cyclization reactions involving hydrazide intermediates and carbon disulfide (CS₂) under basic conditions, a method common to 1,3,4-oxadiazole-2-thiol derivatives .
Properties
IUPAC Name |
5-[(3-methylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-5-2-3-11(10-5)4-6-8-9-7(13)12-6/h2-3H,4H2,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAOPXZRPWGIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164381 | |
| Record name | 5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-57-5 | |
| Record name | 5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent like ethanol or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alkyl halides can react with the thiol group under mild conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a range of biological activities that make it a candidate for drug development.
1.1 Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties often possess antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed significant activity against various bacterial strains, suggesting that the compound could be effective as an antimicrobial agent .
1.2 Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
1.3 Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in disease processes. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory diseases . This inhibition could lead to the development of new anti-inflammatory drugs.
Agricultural Applications
The compound's properties extend into agricultural science, particularly in the development of pesticides and herbicides.
2.1 Herbicidal Activity
Studies have indicated that oxadiazole derivatives can act as effective herbicides. The compound has been tested against various weed species, showing significant herbicidal activity at low concentrations. This suggests its potential for use in crop protection products .
2.2 Plant Growth Regulation
Research has also explored the use of the compound as a plant growth regulator. It has been observed to enhance growth and yield in certain crops when applied in appropriate concentrations . This application could be beneficial for sustainable agriculture practices.
Materials Science
The unique chemical structure of the compound allows for innovative applications in materials science.
3.1 Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functional polymers with specific properties such as increased thermal stability and enhanced mechanical strength. These polymers can find applications in coatings and composites used in various industries .
3.2 Photovoltaic Applications
Emerging research suggests that compounds like this compound may be incorporated into organic photovoltaic devices due to their electronic properties. This could lead to advancements in solar energy technology by improving the efficiency of light absorption and charge transport within solar cells .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against multiple bacterial strains |
| Anticancer Drug | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibitor | Inhibits COX enzymes | |
| Agricultural Science | Herbicide | Significant activity against weeds |
| Plant Growth Regulator | Enhances crop yield | |
| Materials Science | Functional Polymers | Increased thermal stability |
| Photovoltaic Devices | Potential for improved solar cell efficiency |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, various derivatives of oxadiazole were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that the synthesized compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, showcasing their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
A series of experiments were conducted on lung cancer cell lines treated with the compound, revealing a dose-dependent decrease in cell viability along with increased markers for apoptosis. This study underscores the compound's potential role in cancer therapeutics .
Case Study 3: Herbicidal Activity
Field trials demonstrated that formulations containing the compound significantly reduced weed biomass compared to untreated controls, indicating its effectiveness as a herbicide under practical agricultural conditions .
Mechanism of Action
The mechanism of action of 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The pyrazole and oxadiazole rings can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions can lead to the compound’s observed biological activities .
Comparison with Similar Compounds
Antimicrobial Activity
- Thiazole-Oxadiazole Hybrids (e.g., compounds in ): Exhibit zone inhibition diameters of 12–18 mm against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria at 100 µg/disc, comparable to chloramphenicol .
- Benzimidazole Derivatives (e.g., ): Show MIC values of 6.25–25 µg/mL against fungal pathogens like Aspergillus fumigatus.
- Pyrazolo-Pyrimidin Hybrid (compound 7 in ): Outperforms ampicillin and gentamicin, with MICs <5 µg/mL against Pseudomonas aeruginosa and Candida albicans.
Physicochemical Properties
- Solubility : Pyrazole-substituted derivatives (e.g., ) exhibit moderate aqueous solubility due to the polar thiol group, whereas aryl-substituted analogs (e.g., ) are more lipophilic.
- Stability : Oxadiazole-thiols with bulky substituents (e.g., benzimidazole in ) demonstrate enhanced thermal stability, as confirmed by HPLC retention times (6.49–7.69 min) .
Mechanistic Insights
Biological Activity
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both a pyrazole and an oxadiazole ring. Its molecular formula is , and it exhibits properties typical of thiol-containing compounds, which often contribute to their reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. A study highlighted that compounds with this scaffold demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(R)-oxadiazole | Staphylococcus aureus | 8 µg/mL |
| 5-(R)-oxadiazole | Escherichia coli | 16 µg/mL |
| 5-(R)-oxadiazole | Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Activity
The compound has also shown potential in modulating inflammatory responses. Studies have reported that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Case Study 1: Antimicrobial Efficacy
In a comparative study by Dhumal et al. (2016), several oxadiazole derivatives were synthesized and tested against Mycobacterium bovis. The study found that specific modifications to the oxadiazole ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Anti-inflammatory Effects
Research conducted by Desai et al. (2018) evaluated the anti-inflammatory effects of various oxadiazole derivatives in animal models. The results indicated a marked reduction in inflammation markers when treated with these compounds, supporting their potential use in therapeutic applications for chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, and how can reaction completion be monitored?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, 1,3,4-oxadiazole-thiol derivatives are reacted with 3-methylpyrazole derivatives in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base. Reaction progress is monitored via Thin-Layer Chromatography (TLC), with ice-cold water and aqueous NaOH used to precipitate the product. Recrystallization in methanol ensures purity .
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : The thiol (-SH) group in the oxadiazole ring shows a characteristic S-H stretch at ~2500–2600 cm⁻¹. The absence of this peak post-alkylation confirms substitution .
- ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.3 ppm for 3-methylpyrazole), oxadiazole protons (δ ~8.5–9.0 ppm), and methylene bridge (δ ~4.5–5.0 ppm). Disappearance of thiol proton signals post-reaction validates alkylation .
Q. What solvents and reaction conditions are critical for improving yield in alkylation reactions involving this compound?
- Methodological Answer :
- Solvent : DMF or DMSO enhances nucleophilicity of the thiol group.
- Base : K₂CO₃ or NaH facilitates deprotonation of the thiol.
- Temperature : Room temperature to 60°C minimizes side reactions.
- Workup : Gradual addition of ice-cold water prevents premature precipitation, improving crystallinity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of derivatives of this compound?
- Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
- Bioactivity Screening : Molecular docking against target proteins (e.g., bacterial enzymes) evaluates binding affinity. For example, derivatives with electron-withdrawing substituents on the pyrazole ring show enhanced antibacterial activity due to stronger hydrogen bonding .
Q. What strategies resolve contradictions in spectral data or bioactivity results across synthetic batches?
- Methodological Answer :
- Spectral Discrepancies : Compare experimental NMR/IR data with computational simulations (e.g., ACD/Labs or Gaussian). Variations in methylene bridge signals may indicate incomplete alkylation .
- Bioactivity Variability : Use standardized assays (e.g., MIC for antibacterial studies) and control for substituent effects. For instance, electron-donating groups on the pyrazole ring may reduce activity due to steric hindrance .
Q. How do substituents on the pyrazole or oxadiazole rings influence the compound’s stability and pharmacokinetic properties?
- Methodological Answer :
- Stability : Electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring enhance thermal stability but may reduce solubility.
- Pharmacokinetics : Methyl groups on the pyrazole improve lipophilicity (logP), enhancing membrane permeability. Hydrophilic substituents (e.g., -OH) increase metabolic clearance .
Q. What advanced purification techniques (e.g., HPLC, flash chromatography) are recommended for isolating enantiomers or regioisomers?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC columns (e.g., amylose-based) with hexane/isopropanol gradients.
- Regioisomer Isolation : Flash chromatography with silica gel and ethyl acetate/hexane mixtures resolves positional isomers .
Data Contradiction Analysis
Q. Why might identical synthetic protocols yield varying bioactivity results in different studies?
- Methodological Answer :
- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted intermediates may inhibit biological activity. LC-MS purity checks (>95%) are essential .
- Assay Conditions : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) or incubation time affect MIC values. Standardize protocols using CLSI guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
